molecular formula C6H13KNO10P2Zn+3 B12768761 Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt CAS No. 73384-95-9

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt

Cat. No.: B12768761
CAS No.: 73384-95-9
M. Wt: 425.6 g/mol
InChI Key: QTBDNNIXXOKETI-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt is a complex organophosphonate compound. Organophosphonates are known for their ability to chelate metal ions, making them useful in various industrial and scientific applications. This compound, in particular, combines the properties of glycine and phosphonate groups, potentially offering unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt typically involves the reaction of glycine derivatives with phosphonic acid derivatives under controlled conditions. The reaction may require catalysts and specific pH conditions to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phosphonate groups.

    Reduction: Reduction reactions could target the carboxymethyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acid derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a chelating agent to bind metal ions, facilitating various catalytic and analytical processes.

Biology

In biological research, it might be employed to study metal ion interactions with biological molecules, potentially offering insights into enzyme functions and metabolic pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as metal chelation therapy for heavy metal poisoning.

Industry

Industrially, it could be used in water treatment, agriculture, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt exerts its effects would likely involve chelation of metal ions. This interaction could influence various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent.

    Nitrilotriacetic acid (NTA): Another chelating agent with similar properties.

Uniqueness

Compared to these compounds, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt may offer unique binding properties due to the presence of both glycine and phosphonate groups, potentially enhancing its effectiveness in specific applications.

Properties

CAS No.

73384-95-9

Molecular Formula

C6H13KNO10P2Zn+3

Molecular Weight

425.6 g/mol

IUPAC Name

potassium;zinc;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid

InChI

InChI=1S/C6H13NO10P2.K.Zn/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;/q;+1;+2

InChI Key

QTBDNNIXXOKETI-UHFFFAOYSA-N

Canonical SMILES

CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O.[K+].[Zn+2]

Origin of Product

United States

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